N-(8-propoxyquinolin-5-yl)butanamide

Description

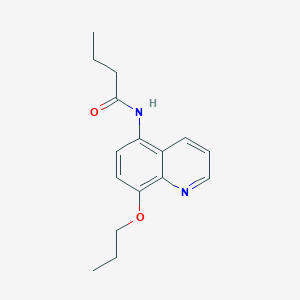

N-(8-propoxyquinolin-5-yl)butanamide is a synthetic organic compound featuring a quinoline core substituted with a propoxy group at the 8-position and a butanamide moiety at the 5-position.

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

N-(8-propoxyquinolin-5-yl)butanamide |

InChI |

InChI=1S/C16H20N2O2/c1-3-6-15(19)18-13-8-9-14(20-11-4-2)16-12(13)7-5-10-17-16/h5,7-10H,3-4,6,11H2,1-2H3,(H,18,19) |

InChI Key |

QVPFBIQTOXLAJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid . The propoxy group can be introduced through an alkylation reaction using propyl bromide and a base such as potassium carbonate . The final step involves the formation of the butanamide moiety through an amidation reaction with butanoyl chloride and a base like triethylamine .

Industrial Production Methods

Industrial production of N-(8-propoxyquinolin-5-yl)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(8-propoxyquinolin-5-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Alkyl or aryl halides, base such as potassium carbonate; reaction conditionsreflux, solvent such as dimethylformamide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

N-(8-propoxyquinolin-5-yl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(8-propoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication and transcription processes, leading to cell death . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . The propoxy group and butanamide moiety may enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity and Chirality: this compound lacks the stereochemical complexity seen in the Pharmacopeial Forum analogs (e.g., multiple chiral centers in ), which are critical for binding specificity in enzyme inhibitors. Its simpler structure may favor broader activity but lower target selectivity.

Functional Group Influence: The quinoline core distinguishes it from phenyl/phenylene-based analogs (e.g., Acebutolol impurities ). Quinoline’s aromatic nitrogen may enhance DNA intercalation or metal chelation, whereas phenyl-based butanamides are often linked to beta-blocker metabolism or degradation.

Synthetic and Analytical Relevance: Impurity I(EP) () demonstrates how butanamide derivatives arise during drug synthesis, suggesting this compound could similarly serve as a reference standard for quality control in quinoline-derived pharmaceuticals.

Bioactivity Hypotheses: Compared to stereoisomers in , the absence of bulky substituents (e.g., 2,6-dimethylphenoxy) in this compound may improve membrane permeability but reduce binding affinity to hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.